molecular formula C13H24ClN B1618560 1-(2-Methylaminoethyl)adamantane hydrochloride CAS No. 31897-97-9

1-(2-Methylaminoethyl)adamantane hydrochloride

Cat. No.: B1618560
CAS No.: 31897-97-9
M. Wt: 229.79 g/mol
InChI Key: PVMRHHYSMYVGQV-UHFFFAOYSA-N
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Description

1-(2-Methylaminoethyl)adamantane hydrochloride is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structureThe adamantane moiety is known to enhance the lipophilicity and stability of drugs, making it a valuable scaffold in pharmaceutical development .

Preparation Methods

The synthesis of 1-(2-Methylaminoethyl)adamantane hydrochloride typically involves the functionalization of adamantane derivatives. One common method starts with 1-bromoadamantane, which undergoes a Ritter-type reaction with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then deacetylated to yield 1-aminoadamantane, which is subsequently reacted with methylamine to produce 1-(2-Methylaminoethyl)adamantane. The final step involves the formation of the hydrochloride salt by reacting with anhydrous hydrochloric acid .

Industrial production methods often focus on optimizing yield and reducing the use of toxic reagents. For instance, a two-step procedure involving the reaction of 1-bromoadamantane with formamide, followed by hydrolysis with hydrochloric acid, has been reported to achieve high yields and is considered more environmentally friendly .

Chemical Reactions Analysis

1-(2-Methylaminoethyl)adamantane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

These reactions are typically carried out under controlled conditions to ensure high selectivity and yield. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Methylaminoethyl)adamantane hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Methylaminoethyl)adamantane hydrochloride can be compared to other adamantane derivatives such as:

Properties

IUPAC Name

2-(1-adamantyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-14-3-2-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMRHHYSMYVGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC12CC3CC(C1)CC(C3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185750
Record name Adamantane, 1-(2-methylaminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31897-97-9
Record name Adamantane, 1-(2-methylaminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adamantane, 1-(2-methylaminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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